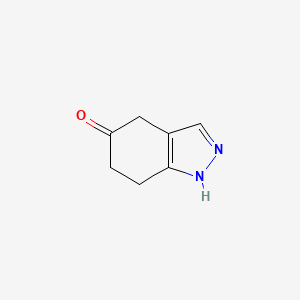

4,5,6,7-Tetrahydro-5(1h)-indazolone

説明

Significance of the Indazolone Scaffold in Heterocyclic Chemistry

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), is a well-established "privileged scaffold" in medicinal chemistry. nih.govwjarr.com This means that this core structure is found in a variety of compounds with a broad range of biological activities. nih.govnih.gov The planar nature of the aromatic indazole allows for extensive functionalization, making it a valuable starting point for the synthesis of diverse drug-like molecules. nih.gov Indazole derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory agents, and in the treatment of cancer and infectious diseases. nih.govnih.gov

The tetrahydro-derivative, 4,5,6,7-Tetrahydro-5(1H)-indazolone, retains the core indazole structure but with a saturated carbocyclic ring. This modification introduces a three-dimensional character to the molecule while preserving key reactive sites. The presence of both a ketone and a pyrazole N-H group provides opportunities for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex polyheterocyclic structures. nih.gov

Evolution of Research Perspectives on Tetrahydroindazolones

Research into indazole and its derivatives dates back to the pioneering work of Emil Fischer. researchgate.net Early research focused on the fundamental synthesis and reactivity of the indazole core. Over time, the discovery of the diverse biological activities of indazole-containing compounds spurred a significant increase in research interest from the medicinal chemistry community. nih.govresearchgate.net

The focus on tetrahydroindazolones represents a more recent evolution in this field. Initially, much of the synthetic effort was directed towards the aromatic indazole scaffold. However, the desire to explore new chemical space and to develop compounds with improved pharmacological properties has led to a greater interest in their saturated and partially saturated analogues. Modern synthetic methods, including multicomponent reactions and transition-metal-catalyzed cross-couplings, have facilitated the efficient synthesis of a wide range of substituted tetrahydroindazolones. nih.govresearchgate.netorganic-chemistry.org Current research often focuses on the use of the tetrahydroindazolone core as a starting material for the construction of novel, complex heterocyclic systems with tailored biological activities. scientific.net

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of the chemical compound this compound. The primary objectives are to:

Highlight the fundamental importance of the indazolone scaffold in the broader context of heterocyclic chemistry.

Trace the development of research interest in tetrahydroindazolones, from the foundational chemistry of indazoles to the current focus on these saturated derivatives as key synthetic intermediates.

Present key research findings related to the synthesis and utility of this specific compound and its derivatives, supported by relevant data.

This exploration will be strictly confined to the chemical nature and synthetic utility of this compound, providing a professional and scientifically grounded perspective on its role in modern chemical research.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Boiling Point | 379.1±42.0 °C (Predicted) |

| Density | 1.305±0.06 g/cm³ (Predicted) |

| pKa | 14.16±0.20 (Predicted) |

Note: The boiling point, density, and pKa values are predicted and should be considered as estimates.

Spectroscopic Data for a Substituted Tetrahydroindazolone Derivative

The following data is for a representative substituted tetrahydroindazolone and serves as an example of the characterization of this class of compounds.

| Spectroscopic Technique | Observed Data |

| IR (Infrared) Spectroscopy | Bands corresponding to N-H, C=O, and C=N stretching vibrations. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to protons on the tetrahydro-ring, the pyrazole ring, and any substituents. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for the carbonyl carbon, carbons of the heterocyclic and carbocyclic rings, and substituent carbons. |

| MS (Mass Spectrometry) | Molecular ion peak corresponding to the mass of the specific derivative. |

Structure

3D Structure

特性

IUPAC Name |

1,4,6,7-tetrahydroindazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNLWVBNNBDHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716996 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-00-3 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5,6,7 Tetrahydro 5 1h Indazolone and Its Derivatives

Classical and Conventional Synthetic Routes

Cyclocondensation Reactions

Cyclocondensation reactions represent a foundational approach to the synthesis of the tetrahydroindazolone core. A straightforward and efficient method involves the cyclocondensation of 1,3,3'-tricarbonyl compounds with monosubstituted hydrazines. nih.gov This transformation is versatile and allows for the preparation of highly substituted and functionally diverse indazolone derivatives under mild conditions. nih.gov The required β-triketone starting materials can be efficiently prepared using microwave irradiation, which enhances the chemo- and regioselectivity of their synthesis from oxazolones. nih.gov

Another prominent cyclocondensation strategy is the three-component reaction involving a dimedone derivative, a phenacyl bromide, and a primary amine. This reaction, often mediated by a solid-supported acid catalyst like Wang-OSO3H, can be performed in water, offering a greener approach to 4-oxo-4,5,6,7-tetrahydroindole derivatives, which are structural analogs of the target indazolones. researchgate.net

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 1,3,3'-Tricarbonyls, Monosubstituted hydrazines | Mild conditions | Highly substituted tetrahydroindazolones | nih.gov |

| Dimedone, Phenacyl bromide, Primary amine | Wang-OSO3H, Water | 4-Oxo-4,5,6,7-tetrahydroindole derivatives | researchgate.net |

Hydrazine (B178648) and Hydrazone-Mediated Approaches

The use of hydrazines and their derivatives is central to many synthetic routes for indazolones. A facile, metal-free synthesis of hydrazides from N-tosylhydrazones has been developed, which can then be cyclized to form indazolones from the corresponding o-bromobenzohydrazides under mild conditions. organic-chemistry.org This two-step sequence provides a versatile entry to the indazolone scaffold. organic-chemistry.org

Furthermore, copper-catalyzed annulation of hydrazones with cyclic enones presents a [3+2] cycloaddition pathway to cyclic ketone-fused pyrazoles, including 4H-indazol-4-ones. researchgate.net This method highlights the utility of pre-formed hydrazones in constructing the indazole ring system.

| Precursor | Key Transformation | Product | Reference |

| N-Tosylhydrazones | Metal-free hydrazide formation, then cyclization | Indazolones | organic-chemistry.org |

| Hydrazones and Cyclic enones | Copper-catalyzed [3+2] annulation | 4H-Indazol-4-ones | researchgate.net |

Annulation Strategies

Annulation strategies involve the formation of a new ring onto a pre-existing scaffold. For instance, rhodium-catalyzed denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with glycals can produce pyrroline-fused N-glycosides, demonstrating a specialized annulation approach. dp.tech While not directly yielding the target compound, this methodology showcases the power of transition-metal-catalyzed annulation in creating complex heterocyclic systems.

Modern and Advanced Synthetic Transformations

Metal-Catalyzed Synthetic Protocols

The advent of metal catalysis has significantly expanded the toolbox for synthesizing tetrahydroindazolones and related heterocyclic structures. Transition metals like rhodium, copper, palladium, and iridium have proven to be particularly effective in facilitating a variety of cyclization reactions.

Rhodium Catalysis: Rhodium catalysts are effective in promoting diastereoselective synthesis of indolines, which are structurally related to tetrahydroindazoles. nih.govresearchgate.net These reactions often proceed through the generation of rhodium carbenoids from N-sulfonyl-1,2,3-triazoles, which then react with suitable partners like ortho-vinylanilines. nih.govresearchgate.net A plausible mechanism involves the formation of an ammonium (B1175870) ylide followed by a nih.govresearchgate.net-rhodium shift and subsequent cyclization. nih.gov Rhodium has also been utilized in the transannulation of 1,2,3-triazoles with epoxides to regioselectively synthesize substituted 3,4-dihydro-2H-1,4-oxazines. nih.gov

Copper Catalysis: Copper catalysis is a cost-effective and versatile tool for the synthesis of indazolones and related heterocycles. nih.gov It can be employed in the intramolecular N-arylation of ortho-chlorinated arylhydrazones to yield 1H-indazoles. beilstein-journals.org The choice of copper source, such as CuI, CuBr, or CuO, can influence the reaction outcome. beilstein-journals.org Copper is also instrumental in the synthesis of indole-fused quinazolinones through a sequence of nucleophilic addition and C-N coupling. nih.gov Furthermore, copper-catalyzed asymmetric [4+2] cycloaddition of copper-allenylidenes with hexahydro-1,3,5-triazines provides access to chiral tetrahydroquinazolines. thieme-connect.de

Palladium Catalysis: Palladium catalysts are widely used in C-H activation and cross-coupling reactions. A palladium-catalyzed alkenyl C-H activation/diamination of cycloalkenyl bromoarenes with hydroxylamines has been developed for the synthesis of tetrahydrocarbazoles. nih.gov This cascade process builds the N-heterocycle through selective C-H functionalization. nih.gov Additionally, palladium-catalyzed intramolecular annulation of enaminones is a key strategy for constructing carbazolone frameworks. researchgate.net The synthesis of N-tert-prenylindoles can also be achieved via palladium catalysis. dntb.gov.ua

Iridium Catalysis: Iridium catalysts have emerged as powerful tools for the synthesis of tetrahydro-1H-indoles from alcohols and amino alcohols through a dehydrogenative condensation pathway. researchgate.netresearchgate.net This sustainable approach, often utilizing pincer ligands, proceeds via a "borrowing hydrogen" mechanism. researchgate.net Iridium catalysis is also effective in the reductive synthesis of dienamines, which can then undergo [4+2] cycloaddition reactions to form bridged bicyclic amines. nih.gov Furthermore, iridium-catalyzed enantioselective hydrogenation of β-amino ketones is a valuable method for producing chiral γ-amino alcohols, which are important pharmaceutical intermediates. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Rhodium | Diastereoselective cyclization | N-sulfonyl-1,2,3-triazoles, o-vinylanilines | Indolines | nih.govresearchgate.net |

| Copper | Intramolecular N-arylation | o-chlorinated arylhydrazones | 1H-Indazoles | beilstein-journals.org |

| Palladium | Alkenyl C-H activation/diamination | Cycloalkenyl bromoarenes, hydroxylamines | Tetrahydrocarbazoles | nih.gov |

| Iridium | Dehydrogenative condensation | Secondary alcohols, 2-aminocyclohexanol | Tetrahydro-1H-indoles | researchgate.netresearchgate.net |

Copper Hydride Catalysis in Enantioselective Synthesis

While direct applications of copper hydride (CuH) catalysis for the enantioselective synthesis of 4,5,6,7-tetrahydro-5(1H)-indazolone are not extensively documented in current literature, the utility of this methodology has been demonstrated in the synthesis of analogous saturated heterocyclic systems. For instance, CuH-catalyzed asymmetric hydroallylation has been successfully employed to produce optically active tetrahydroquinolines (THQs). nih.gov In these reactions, a copper(I) salt, a chiral phosphine (B1218219) ligand such as (R,R)-Ph-BPE, and a silane (B1218182) hydride source are used to generate a chiral CuH complex. This complex then mediates the enantioselective addition of an allyl group to a prochiral substrate, like a 1,2-dihydroquinoline, yielding THQs with high enantioselectivity. nih.gov

The general mechanism involves the formation of the active CuH species, which adds to an activated substrate. The resulting organocopper intermediate can then undergo further reaction, such as allylation, to furnish the final enantioenriched product. The versatility of the functional groups that can be introduced offers a pathway to rapidly expand libraries of chiral heterocyclic compounds. nih.gov Given the structural similarities, this catalytic system represents a promising, albeit currently underexplored, avenue for the asymmetric synthesis of chiral tetrahydroindazolone derivatives.

Metal-Free Synthetic Methodologies

Metal-free synthesis offers significant advantages, including reduced cost, lower toxicity, and simplified purification processes. Several such strategies have been developed for the construction of indazolone cores.

B2(OH)4-Mediated Reductive N-N Bond Formation

Tetrahydroxydiboron (B2(OH)4) has emerged as a mild and effective reducing agent for the metal-free synthesis of 2-substituted indazolones via reductive N-N bond formation. researchgate.net This strategy is notable for its mild reaction conditions and broad substrate scope, accommodating both aliphatic and aromatic amines. researchgate.net In this approach, B2(OH)4 facilitates the reductive cyclization of appropriate precursors, forming the critical N-N bond of the indazolone ring system. Tetrahydroxydiboron is a stable and water-tolerant reagent that can act as a hydrogen source. researchgate.netorganic-chemistry.orgwikipedia.org The reaction proceeds without the need for a metal catalyst, making it an attractive method for applications where metal contamination is a concern, such as in the synthesis of pharmaceutical intermediates and DNA-encoded libraries. researchgate.net

Photochemical Cyclization Reactions

Photochemical reactions provide a powerful tool for the formation of complex molecular architectures, often enabling transformations that are difficult to achieve under thermal conditions. However, a review of the current scientific literature indicates that specific methods for the synthesis of this compound and its derivatives using photochemical cyclization reactions are not well-documented.

Base-Mediated Processes

Traditional base-mediated condensation reactions represent a fundamental and widely used method for the synthesis of the tetrahydroindazole (B12648868) core. The most common approach involves the reaction of a 1,3-cyclohexanedione (B196179) derivative with a hydrazine. In this process, a base, such as sodium methoxide (B1231860) or potassium tert-butoxide, is used to facilitate the initial condensation between the two reactants, leading to a hydrazone intermediate. nih.gov Subsequent intramolecular cyclization and dehydration, often promoted by the basic conditions, yields the fused bicyclic system of 4,5,6,7-tetrahydro-1H-indazolone. The regioselectivity of the reaction can be controlled by the nature of the substituents on both the dione (B5365651) and the hydrazine. This robust and versatile method remains a cornerstone for the synthesis of this class of compounds.

Green Chemistry Approaches in Synthesis

Green chemistry principles, which aim to reduce waste and energy consumption, have been increasingly applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been established as a highly efficient green chemistry approach for preparing 4,5,6,7-tetrahydroindazole derivatives. eurekaselect.comresearchgate.net This technique significantly shortens reaction times, increases product yields, and often leads to cleaner reactions with fewer by-products compared to conventional heating methods. eurekaselect.com

A common microwave-assisted route involves the Vilsmeier-Haack reaction of hydrazones derived from substituted cyclohexanones. researchgate.neteurekaselect.com In a typical procedure, a 4-substituted cyclohexanone (B45756) is first reacted with a hydrazine to form the corresponding hydrazone. This intermediate is then treated with a Vilsmeier reagent (e.g., POCl3/DMF) under microwave irradiation for a short duration (e.g., 10 minutes) at an elevated temperature (e.g., 90°C) to afford the target tetrahydroindazole derivative in good yield. researchgate.neteurekaselect.com The method has been successfully applied to synthesize various 1-aryl and 2-aryl-4,5,6,7-tetrahydroindazoles. eurekaselect.com The enhanced reaction rates under microwave conditions are attributed to the efficient and uniform heating of the reaction mixture.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrahydroindazoles

| Method | Reaction Time | Yield | Observations | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate | Often requires higher temperatures and longer times, potential for side products. | eurekaselect.com |

| Microwave Irradiation | 10-20 minutes | Good to Excellent | Rapid, clean reaction, high yields, easy work-up. | researchgate.net, eurekaselect.com, eurekaselect.com |

Aqueous Media Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits. For the synthesis of indazolone derivatives, aqueous conditions have been successfully employed.

One notable method involves the photochemical generation of o-nitrosobenzaldehydes from o-nitrobenzyl alcohols. organic-chemistry.org This reactive intermediate can then be used for the construction of 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature. organic-chemistry.org This approach highlights the potential of using water to facilitate reactions that might otherwise require more hazardous organic solvents. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) in water, catalyzed by agents like Wang resin-supported sulfonic acid, have been developed for synthesizing 4-oxo-4,5,6,7-tetrahydroindole derivatives, which are structurally related to the indazolone core. nih.gov Another approach utilizes β-cyclodextrin to mediate the neutral synthesis of these compounds in water. nih.gov A one-pot, three-component reaction of an α-haloketone, an aldehyde, and an amine in water has also been reported for the synthesis of 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones. nih.gov

The reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied to understand the formation of N1-CH2OH derivatives. semanticscholar.org This reaction is fundamental as azolylmethanols are key intermediates for a variety of applications. semanticscholar.org

Solvent-Free and Other Sustainable Methods

Moving towards even more sustainable synthetic protocols, solvent-free and microwave-assisted methods have gained prominence. These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption.

A significant advancement is the use of microwave (MW) irradiation for the cyclocondensation of 1,3,3'-tricarbonyls with monosubstituted hydrazines to yield highly substituted tetrahydroindazolone derivatives. nih.gov This method is efficient and proceeds under mild conditions. nih.gov The synthesis of the starting β-triketones can also be achieved chemo- and regioselectively under MW irradiation, leveraging oxazolone (B7731731) chemistry. nih.gov

Solvent-free synthesis of chalcone (B49325) derivatives under microwave irradiation, using glacial acetic acid as a catalyst, represents another sustainable approach. researchgate.net While not a direct synthesis of the indazolone core, it demonstrates the utility of this technique for creating precursors and related heterocyclic systems. researchgate.net

The table below summarizes key sustainable methods for synthesizing indazolone-related scaffolds.

Table 1: Sustainable Synthetic Methodologies

| Method | Reactants | Catalyst/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Photochemical Reaction | o-Nitrobenzyl alcohols, Primary alkyl amines | Aqueous solvent, Room temperature | 1,2-Dihydro-3H-indazol-3-ones | Use of water as a green solvent. organic-chemistry.org | organic-chemistry.org |

| Microwave-Assisted Cyclocondensation | 1,3,3'-Tricarbonyls, Monosubstituted hydrazines | Microwave irradiation | Highly substituted tetrahydroindazolones | Efficient, mild conditions, solvent-free potential. nih.gov | nih.gov |

Regioselectivity and Stereoselectivity in Tetrahydroindazolone Synthesis

Controlling the precise arrangement of atoms in a molecule is a central challenge in organic synthesis. For tetrahydroindazolones, regioselectivity (controlling which isomer is formed) and stereoselectivity (controlling the 3D arrangement) are crucial for defining the molecule's ultimate properties and biological activity.

The condensation of asymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of regioisomers. A key strategy to overcome this is the use of protecting groups. For instance, the regioselective synthesis of N-alkyl-3-substituted tetrahydroindazolones has been achieved with a high level of selectivity by using N-Boc-protected N-alkyl hydrazines. nih.gov This protection strategy differentiates the two nitrogen atoms of the hydrazine, guiding the cyclization to favor one regioisomer over the other. nih.gov

In the synthesis of related fused heterocyclic systems, intramolecular reactions are often employed as they can exhibit fewer regioselectivity issues due to the constrained nature of the reacting partners. nih.gov For example, Pd-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone affords a condensed pyrroloindole structure with controlled regiochemistry. nih.gov

Stereoselectivity is also a critical consideration, particularly when creating chiral centers. The synthesis of fused tetrahydroquinazolines has been accomplished stereoselectively through a one-pot double [3 + 2] dipolar cycloaddition followed by a [5 + 1] annulation. ua.es Similarly, the diastereoselective synthesis of tetrahydroisoquinolines can be achieved from chiral sulfinyl imines, where the chirality of the starting material directs the stereochemical outcome of subsequent transformations like cyclotrimerization and ring-closing metathesis. ua.es For the synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, a two-step process involving a Diels-Alder reaction followed by an intermolecular ene reaction can create up to five new stereocenters with high diastereocontrol. researchgate.net

Table 2: Control of Selectivity in Synthesis

| Selectivity Type | Method | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Regioselectivity | Use of N-Boc-protected N-alkyl hydrazines | Protection of one hydrazine nitrogen directs the cyclization pathway. | N-Alkyl-3-substituted tetrahydroindazolones | nih.gov |

| Regioselectivity | Intramolecular Pd-catalyzed cyclization | Constrained reaction environment limits the formation of isomers. | Condensed pyrroloindoles | nih.gov |

| Stereoselectivity | One-pot double [3+2] cycloaddition/[5+1] annulation | Sequential cycloadditions create a polycyclic scaffold as a single diastereomer. | Fused-tetrahydroquinazolines | ua.es |

Diversity-Oriented Synthesis of Indazolone Scaffolds

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting material or intermediate. nih.govrsc.org This approach is invaluable for drug discovery and chemical biology, as it allows for the efficient exploration of chemical space. nih.gov The tetrahydroindazolone core is an excellent scaffold for DOS due to its inherent functionality, which allows for modification at multiple positions.

A straightforward method for generating diversity involves the cyclocondensation of various 1,3,3'-tricarbonyls with a range of monosubstituted hydrazines. nih.gov This modular approach allows for the rapid generation of a library of diversely functionalized indazolone derivatives. nih.gov The synthesis of such compound libraries in a parallel fashion is a key strategy for identifying potent kinase inhibitors. nih.gov

The 4,5,6,7-tetrahydroindol-4-one motif, a close relative of the indazolone core, is a valuable starting point for the synthesis of complex polyheterocyclic structures. nih.gov Its pyrrole (B145914) and ketone functionalities can be elaborated through various reactions, including C-H activation and condensation reactions, to build fused ring systems. nih.gov For example, regioselective formylation of the ketone followed by reaction with secondary amines yields enaminoketones, which are versatile intermediates for creating tricyclic heterocycles. nih.gov

Strategies for DOS often employ green chemistry principles. For instance, new synthetic routes to indolocarbazoles have been developed using L-(+)-tartaric acid and N,N-dimethyl urea (B33335) under green conditions, starting from cyclohexanone. rsc.org These methods demonstrate how DOS can be combined with sustainable practices to create libraries of complex molecules. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Structure/Formula |

|---|---|

| This compound | C7H8N2O |

| o-Nitrobenzyl alcohol | C7H7NO3 |

| o-Nitrosobenzaldehyde | C7H5NO2 |

| 1,2-Dihydro-3H-indazol-3-one | C7H6N2O |

| 4-Oxo-4,5,6,7-tetrahydroindole | C8H9NO |

| N-Boc-protected N-alkyl hydrazine | (CH3)3COCONHNHR |

| N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone | C15H14XNO (X=Halogen) |

| Cyclohexanone | C6H10O |

| L-(+)-Tartaric acid | C4H6O6 |

| N,N-Dimethyl urea | C3H8N2O |

| Enaminoketone | R2C=CR-NR2 |

Chemical Reactivity and Functionalization of 4,5,6,7 Tetrahydro 5 1h Indazolone Derivatives

Alkylation and Arylation Strategies

The nitrogen atoms of the pyrazole (B372694) ring in 4,5,6,7-tetrahydro-5(1H)-indazolone are primary sites for alkylation and arylation. These reactions, however, often lead to mixtures of N1 and N2 isomers, and achieving regioselectivity is a key challenge.

Alkylation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can result in a mixture of two isomers, with one form often being predominant. nih.gov The ratio of these isomers is influenced by factors such as the solvent, its polarity, the reaction medium, and the nature of the alkylating agent. nih.gov For instance, in the alkylation of indazoles, the use of sodium hydride in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for achieving N1 selectivity. beilstein-journals.org The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the regiochemical outcome of N-alkylation. beilstein-journals.org

General strategies for the synthesis of N-substituted indazoles often involve either the incorporation of the substituent before the indazole ring is formed or its addition after cyclization. beilstein-journals.org The use of N-alkyl or N-aryl hydrazines in condensation reactions with appropriate precursors is a common method to achieve regioselective synthesis of 1H-indazoles. beilstein-journals.org Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has also been developed for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. nih.govbeilstein-journals.org

Functional Group Interconversions on the Indazolone Nucleus

The this compound nucleus possesses a ketone functional group that is amenable to a variety of interconversions, allowing for further diversification of the scaffold.

One key transformation is the reaction at the α-position to the carbonyl group. For example, 4,5,6,7-tetrahydroindol-4-ones, close analogs of tetrahydroindazolones, can be regioselectively α-formylated at the ketone functionality using reagents like ethyl formate (B1220265) in the presence of a base such as sodium methoxide (B1231860) or potassium tert-butoxide. This reaction proceeds in good yields (70–88%). nih.gov The resulting α-formylated derivatives can then be converted into enaminoketones by reaction with secondary amines. nih.gov

The carbonyl group itself can also be transformed. For instance, a Wolff-Kishner reduction has been successfully employed on a complex polyheterocyclic structure derived from a tetrahydroindolone analog to selectively reduce one of the ketone functionalities. nih.gov This demonstrates the potential for selective manipulation of the carbonyl group in the presence of other reducible functional groups.

Carbon-Hydrogen Bond Activation and Functionalization

Carbon-hydrogen (C-H) bond activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including derivatives of this compound. This approach offers an atom-economical way to introduce new bonds and build molecular complexity.

Rhodium(III)-catalyzed C-H activation is a notable strategy. For instance, the double C-H activation of the α-C-H bond of N-aryl azoles, such as N-phenyl pyrroles, followed by an annulation reaction with alkynes has been developed to synthesize pyrrolo-[a]fused quinolines. nih.gov This methodology has been successfully applied to N-phenyl-4,5,6,7-tetrahydroindol-4-one, a close structural analog of the indazolone , affording the corresponding fused quinoline (B57606) in a 49% yield. nih.gov

Palladium-catalyzed C-H activation has also been utilized. For example, an intramolecular Pd-catalyzed C-H arylation has been reported for the synthesis of N-fused isoquinoline (B145761) derivatives from 2-(2,2-difluorovinyl)-1-bromobenzenes and N-H containing heterocycles, including 4,5,6,7-tetrahydroindol-4-one. nih.gov Furthermore, the use of a directing group, such as a pyrimidine (B1678525) attached to the nitrogen of the pyrrole (B145914) ring in tetrahydroindol-4-one, can direct a transition metal catalyst to the C2-H bond, enabling regioselective functionalization. nih.gov

Bond Formation Reactions (e.g., C-N, C-O, N-N, C-C)

The this compound scaffold provides a platform for various bond-forming reactions, leading to the construction of diverse and complex molecular architectures.

C-C Bond Formation: As mentioned previously, α-formylation of the ketone functionality provides a handle for subsequent C-C bond formation. The resulting enaminoketones can be used as starting materials for the synthesis of multiple tricyclic heterocycles. nih.gov

N-N Bond Formation: The synthesis of 1,2,3-triazoles from enolizable ketones represents an important N-N bond-forming reaction. For instance, the reaction of N-tosyl-4,5,6,7-tetrahydroindol-4-one with primary amines and 4-nitrophenyl azide (B81097) as a diazo-transfer agent affords the corresponding 1,2,3-triazole derivatives in good yields (82-83%). nih.gov It is noteworthy that the tosyl protection on the nitrogen was crucial for this reaction to proceed. nih.gov

C-N and C-O Bond Formation: While specific examples on the tetrahydroindazolone core are less common in the reviewed literature, general palladium-catalyzed methods for C-N and C-O bond formation on related heterocyclic systems like 4-bromo-7-azaindoles are well-established. These reactions typically involve cross-coupling with amides, amines, amino acid esters, and phenols.

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer an efficient means to build molecular complexity from simple starting materials in a single operation. The this compound framework is a suitable substrate for such transformations.

A notable example is the palladium-catalyzed tandem activation of a benzyl (B1604629) halide and a pyrrolic C-H bond in an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone, which leads to a condensed pyrroloindole structure. nih.gov

Furthermore, cascade reactions can be initiated by functional group transformations. For example, N-alkylation of a tetrahydroindol-4-one with acrylonitrile, followed by hydrolysis and a polyphosphoric acid-mediated intramolecular Friedel-Crafts acylation, results in a polyheterocyclic structure in a cascade manner. nih.gov Another example involves a Rh(III)-catalyzed benzannulation of an N-pyrimidine-protected pyrrolocyclohexanone with an enaldiazo compound, proceeding through a cascade of α-insertion, protonation, double bond isomerization, Friedel-Crafts cyclization, and dehydration. nih.gov

Tautomerism and Isomerism in Tetrahydroindazolones

Tautomerism is an important characteristic of this compound and its derivatives, influencing their reactivity and spectroscopic properties. Three main tautomeric forms can be considered: the 1H, 2H, and OH (enol) forms. researchgate.net

Computational studies have been performed to determine the relative stabilities of these tautomers. For the parent 1,5,6,7-tetrahydro-4H-indazol-4-one, ab initio Hartree-Fock calculations predict the stability order to be 1H > 2H > OH. researchgate.net This is also the case for the 6,6-dimethyl derivative. researchgate.net However, for 3-methyl- and 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the predicted stability order changes to 2H > 1H > OH. researchgate.net The energy differences between the 1H and 2H tautomers are generally very small. researchgate.net Experimental data for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in DMSO-d6 shows the 2H-tautomer to be slightly more stable than the 1H-tautomer. researchgate.net

The existence of these tautomers has practical implications for chemical reactions. For instance, acylation and alkylation reactions can lead to a mixture of N1 and N2 isomers, with the ratio often being highly dependent on the reaction conditions. nih.gov

The following table summarizes the calculated relative energies of the tautomers of some 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using the B3LYP/6-31G** method.

| Compound | Tautomer | Relative Energy (kJ/mol) |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | 1H | 0.0 |

| 2H | 1.8 | |

| OH | 54.3 | |

| 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | 0.0 |

| 2H | 1.4 | |

| OH | 52.6 | |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | 1.7 |

| 2H | 0.0 | |

| OH | 59.9 | |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | 1.9 |

| 2H | 0.0 | |

| OH | 58.1 | |

| Data sourced from a theoretical study by Pérez et al. researchgate.net |

Isomerism in substituted tetrahydroindazolones also encompasses constitutional and stereoisomers, which arise from different connectivity or spatial arrangements of atoms, respectively. The specific substitution patterns on the tetrahydroindazolone core can lead to various positional isomers and, if chiral centers are present, enantiomers and diastereomers.

Advanced Spectroscopic and Structural Characterization of 4,5,6,7 Tetrahydro 5 1h Indazolone Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. For 4,5,6,7-tetrahydro-5(1H)-indazolone analogs, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to map out the complete molecular framework.

¹H and ¹³C NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the basic carbon-hydrogen framework of this compound analogs. In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide information about their electronic environment and neighboring protons. For instance, the protons on the tetrahydro- portion of the molecule typically appear in the aliphatic region of the spectrum, while protons on the indazole ring and any aromatic substituents will resonate at lower fields.

¹³C NMR complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons within the indazolone structure. For example, a study on highly substituted tetrahydroindazolone derivatives utilized ¹H and ¹³C NMR to confirm the successful synthesis and regiochemistry of the products. researchgate.net

| Technique | Information Gained |

| ¹H NMR | Proton chemical shifts, signal multiplicity, coupling constants (J-values), and integration |

| ¹³C NMR | Carbon chemical shifts, identification of different types of carbon atoms (e.g., C=O, aromatic, aliphatic) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, NOESY)

While 1D NMR provides essential information, complex molecules like substituted 4,5,6,7-tetrahydro-5(1H)-indazolones often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.comslideshare.net This is invaluable for tracing the connectivity of protons within the saturated ring system of the tetrahydroindazolone core.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com This experiment is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the molecular structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of protons, even if they are not directly bonded. slideshare.netresearchgate.net This through-space correlation provides critical information about the three-dimensional structure and stereochemistry of the molecule. For instance, NOESY can be used to confirm the relative orientation of substituents on the tetrahydroindazolone ring.

| 2D NMR Technique | Type of Correlation | Application for Tetrahydroindazolone Analogs |

| COSY | ¹H-¹H (through-bond) | Establishes proton-proton connectivity within the aliphatic and aromatic rings. |

| HSQC | ¹H-¹³C (one-bond) | Directly links protons to their attached carbon atoms for unambiguous assignment. |

| NOESY | ¹H-¹H (through-space) | Determines the spatial relationships between protons, aiding in stereochemical analysis. |

Solid-State NMR Applications

While most NMR studies are conducted in solution, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. nih.gov For this compound analogs, ssNMR can be used to study polymorphism, identify different crystalline forms, and investigate intermolecular interactions within the crystal lattice. Comparing solid-state NMR data with solution-state data can also reveal conformational changes that occur upon dissolution. nih.gov

Fluorine NMR (¹⁹F NMR) for Substituted Derivatives

For analogs of this compound that contain fluorine substituents, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly receptive to NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift range, which minimizes signal overlap and provides high sensitivity to subtle changes in the electronic environment of the fluorine atom. wikipedia.orgichorlifesciences.com This makes ¹⁹F NMR a powerful tool for studying protein-ligand interactions, as the chemical shift of a fluorine label on the indazolone analog can be very sensitive to binding events. ichorlifesciences.comnih.gov

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. thesciencein.org For this compound analogs, techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. nih.govresearchgate.net

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. thesciencein.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." In the study of tetrahydroindazolone derivatives, IR spectroscopy is crucial for confirming the presence of key structural motifs, particularly the carbonyl (C=O) and amine (N-H) groups that define the indazolone core.

Research on a series of highly substituted tetrahydroindazolone derivatives reveals characteristic vibrational frequencies. For instance, the IR spectrum of N-(1-(1-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)acetamide, an analog of the target compound, displays distinct absorption bands that correspond to its key functional groups. These findings are representative of the vibrational modes expected for this class of molecules.

Key vibrational modes observed in the IR spectra of substituted tetrahydroindazolone analogs include:

N-H Stretching: A band in the region of 3294 cm⁻¹ is typically assigned to the N-H stretching vibration of the indazole ring, indicating the presence of the secondary amine.

C=O Stretching: A strong absorption band around 1733 cm⁻¹ is characteristic of the carbonyl group (ketone) within the six-membered ring.

C=N and C=C Stretching: Absorptions in the 1600-1653 cm⁻¹ range are attributed to the C=N stretching of the indazole ring and C=C stretching vibrations of aromatic substituents, if present.

The following table summarizes the typical IR absorption bands observed for a representative substituted tetrahydroindazolone analog.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretching | ~ 3294 |

| Ketone (C=O) | Stretching | ~ 1733 |

| Imine (C=N) / Alkene (C=C) | Stretching | ~ 1653 - 1600 |

This data is based on substituted analogs of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for confirming that the empirical formula of a newly synthesized compound matches its theoretical composition, thereby verifying its purity and identity.

For various substituted tetrahydroindazolone derivatives, elemental analysis has been employed to validate their structures after synthesis. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

For example, elemental analysis was performed on several N-acyl-substituted tetrahydroindazolones. The results for two such analogs are presented in the table below, demonstrating the close correlation between the theoretical and experimentally determined values.

| Molecular Formula | Compound Name | Element | Calculated (%) | Found (%) |

| C₂₂H₂₁N₃O₂ | N-(1-(4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)benzamide | C | 73.52 | 73.56 |

| H | 5.89 | 5.92 | ||

| N | 11.69 | 11.71 | ||

| C₁₇H₂₁N₃O₂ | N-(1-(6,6-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl)acetamide | C | 67.75 | 67.79 |

| H | 7.02 | 7.00 | ||

| N | 13.94 | 13.91 |

This data is based on substituted analogs of this compound, as reported in studies on their synthesis and characterization. unt.edu

The consistency of these results underscores the reliability of the synthetic methods and confirms the elemental composition of these complex heterocyclic structures.

Biological Activity and Medicinal Chemistry Applications of 4,5,6,7 Tetrahydro 5 1h Indazolone Derivatives

Anticancer and Antitumor Activities

The tetrahydro-indazolone core is a foundational structure for a multitude of compounds with potential therapeutic value in oncology. researchgate.net Derivatives have shown promising antitumor and anticancer activities across various studies. nih.govresearchgate.netnih.gov Hexahydroindazole derivatives, for instance, have demonstrated broad-spectrum antitumor activity, with GI₅₀ values below 10 μM against leukemia and breast cancer cell lines. vulcanchem.com

A primary mechanism through which tetrahydro-indazolone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.

CDK Inhibition: A hit compound, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, was identified in a high-throughput screen for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2) in complex with cyclin A. researchgate.net Subsequent optimization led to analogues with 3-fold better binding affinity for CDK2 and up to 10-fold improved inhibitory activity against CDK2/cyclin A1, E, and O complexes. researchgate.net

Src Kinase Inhibition: In a study of substituted tetrahydroindazolones, derivatives showed modest to effective inhibition of c-Src kinase. researchgate.net Specifically, the 4-tertbutylphenyl- and 3,4-dichlorophenyl- derivatives exhibited IC₅₀ values of 35.1 μM and 50.7 μM, respectively. researchgate.net

FGFR Inhibition: A series of 1H-indazole-based derivatives were developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Biological evaluation confirmed that these compounds inhibited FGFR1-3 with IC₅₀ values ranging from 0.8 to 90 μM. nih.gov One of the most active inhibitors identified had IC₅₀ values of 2.0 μM, 0.8 μM, and 4.5 μM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov

EGFR and ERK1/2 Inhibition: Certain triazolyl-quinolin-one derivatives have been identified as potent multi-target inhibitors, showing significant activity against EGFR. mdpi.com Compound 3h from this series was a particularly potent inhibitor of EGFR, EGFRT790M, and BRAFV600E with IC₅₀ values of 57 nM, 9.70 nM, and 68 nM, respectively. mdpi.com Furthermore, the anticancer compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7 ) was found to selectively activate extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway on FaDu cells. nih.gov

Table 1: Kinase Inhibitory Activity of Indazole Derivatives

| Compound/Derivative Class | Target Kinase | Activity (IC₅₀/Kᵢ) | Source |

| 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-... | CDK2/cyclin A, E, O | 2- to 10-fold improvement over hit | researchgate.net |

| 4-tertbutylphenyl-tetrahydroindazolone | c-Src | 35.1 µM | researchgate.net |

| 3,4-dichlorophenyl-tetrahydroindazolone | c-Src | 50.7 µM | researchgate.net |

| 1H-Indazole-based derivative | FGFR1 | 2.0 µM | nih.gov |

| 1H-Indazole-based derivative | FGFR2 | 0.8 µM | nih.gov |

| 1H-Indazole-based derivative | FGFR3 | 4.5 µM | nih.gov |

| Triazolyl-quinolin-one (3h ) | EGFR | 57 nM | mdpi.com |

| Triazolyl-quinolin-one (3h ) | BRAFV600E | 68 nM | mdpi.com |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7 ) | ERK (MAPK Pathway) | Selective activation | nih.gov |

Derivatives of 4,5,6,7-tetrahydro-5(1H)-indazolone have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.

For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several cancer cell lines. nih.gov Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while exhibiting lower toxicity to normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.gov This compound was found to induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov

In another study, tetrazole-containing 1,5,6,7-tetrahydro-4H-indazol-4-ones were investigated for their cytotoxic activity. researchgate.net The compounds were tested in vitro against human hepatocellular carcinoma (HepG2), mammary adenocarcinoma (MCF-7), and laryngeal cancer (Hep2) cells. researchgate.net A related Hsp90 inhibitor, SNX-2112, demonstrated high potency with an IC₅₀ of 3 nM against HT-29 colon cancer cells. researchgate.net

Further research on substituted tetrahydroindazolones revealed that a 3,4-dichlorophenyl derivative inhibited cell proliferation of HT-29 and SK-OV-3 ovarian adenocarcinoma cells by 62% and 58%, respectively, at a concentration of 50 μM. researchgate.net Other diphenyl-substituted derivatives inhibited the proliferation of HT-29 cells by 65-72% at the same concentration. researchgate.net Additionally, nitro-based benzo[g]indazoles have shown IC₅₀ values between 5–15 μM against the NCI-H460 lung carcinoma cell line. nih.gov

Table 2: Antiproliferative Activity of Tetrahydro-Indazolone Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ / % Inhibition) | Source |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| Compound 6o | HEK-293 (Normal Cell) | 33.2 µM | nih.gov |

| SNX-2112 | HT-29 (Colon) | 3 nM | researchgate.net |

| 3,4-Dichlorophenyl derivative | HT-29 (Colon) | 62% inhibition at 50 µM | researchgate.net |

| 3,4-Dichlorophenyl derivative | SK-OV-3 (Ovarian) | 58% inhibition at 50 µM | researchgate.net |

| Diphenyl-substituted derivatives | HT-29 (Colon) | 65-72% inhibition at 50 µM | researchgate.net |

| Nitro-based benzo[g]indazoles | NCI-H460 (Lung) | 5-15 µM | nih.gov |

| Hexahydroindazole derivatives | Leukemia & Breast Cancer | GI₅₀ < 10 μM | vulcanchem.com |

Anti-inflammatory Properties

The indazole scaffold is well-recognized for its anti-inflammatory potential. researchgate.net A key target in inflammatory diseases is human neutrophil elastase (HNE), and derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one have been developed as potent HNE inhibitors. nih.gov These compounds act as competitive inhibitors with Kᵢ values in the low nanomolar range (6–35 nM) and exhibit reasonable stability in aqueous buffers. nih.gov

In other research, a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were synthesized and tested for anti-inflammatory activity. nih.gov These compounds showed significant activity in the carrageenan edema test, with the most active compound, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, having an ED₅₀ value of 3.5 mg/kg. nih.gov In contrast, the corresponding 2-aryl isomers were found to be much less active. nih.gov

Antimicrobial Activities

The versatile biological profile of tetrahydro-indazolone derivatives also includes significant antimicrobial activity against various pathogens. nih.gov

Several studies have confirmed the potential of these compounds as antibacterial agents. nih.gov A series of novel multi-substituted 4, 5, 6, 7-tetrahydro-1H-indazole derivatives were synthesized and evaluated for their antibacterial properties. pnrjournal.com Compounds 5A , 5D , and 5F from this series demonstrated excellent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. pnrjournal.com Molecular docking studies suggested that these compounds may act by targeting the DNA gyrase 1KZN enzyme. pnrjournal.com

In another study, newly synthesized indazolone derivatives were screened against a panel of bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa. scholarscentral.com Furthermore, nitro-substituted benzo[g]indazole derivatives were tested for antibacterial efficacy, with compounds 12a and 13b showing MIC values of 250 and 62.5 μg/mL, respectively, against Neisseria gonorrhoeae. nih.gov

Table 3: Antibacterial Activity of Tetrahydro-Indazolone Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |

| Compounds 5A, 5D, 5F | S. aureus, B. subtilis, E. coli | "Excellent" activity | pnrjournal.com |

| Compound 12a | N. gonorrhoeae | 250 µg/mL | nih.gov |

| Compound 13b | N. gonorrhoeae | 62.5 µg/mL | nih.gov |

| Various Indazolones | S. epidermidis, P. aeruginosa | Screened for activity | scholarscentral.com |

The antimicrobial spectrum of tetrahydro-indazolone derivatives extends to antifungal activity. nih.gov A study involving the synthesis of new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4-methyl phenyl) ethanone (B97240) included screening for antifungal activity against the fungus Aspergillus niger. scholarscentral.com This indicates the potential for developing this chemical class into broad-spectrum antimicrobial agents.

Antiviral Efficacy

The emergence of viral infections has necessitated the search for novel antiviral agents. While research directly on this compound is limited in publicly available literature, studies on structurally related compounds, such as the 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] researchgate.netbldpharm.combenzodiazepin-2(1H)-one (TIBO) derivatives, have shown significant anti-HIV-1 activity. These compounds represent a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Research into TIBO analogues has demonstrated that substitutions on the aromatic ring significantly influence their anti-HIV-1 properties. For instance, substituents at the 8-position, including halogen, thiomethyl, and methyl groups, have led to a substantial improvement in potency compared to the parent compound. In contrast, analogues with substitutions at the 9-position showed little effect on activity, while 10-substituents tended to decrease activity. Notably, the 8-chloro derivative of TIBO has shown exceptional potency and has been identified as a clinical development candidate.

The following table summarizes the anti-HIV-1 activity of some TIBO derivatives, highlighting the impact of different substituents on their efficacy.

Table 1: Anti-HIV-1 Activity of TIBO Derivatives

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| TIBO (parent) | - | - |

| 8-Chloro TIBO | 8-Cl | 0.0043 |

| 8-Thiomethyl TIBO | 8-SCH3 | Potent |

| 8-Methyl TIBO | 8-CH3 | Potent |

| 8-Cyano TIBO | 8-CN | Equipotent to parent |

| 8-Methoxy TIBO | 8-OCH3 | Equipotent to parent |

| 8-Acetylene TIBO | 8-C≡CH | Equipotent to parent |

| 8-Amino TIBO | 8-NH2 | Inactive |

| 8-Acetylamino TIBO | 8-NHCOCH3 | Inactive |

| 8-Dimethylamino TIBO | 8-N(CH3)2 | Inactive |

| 8-Nitro TIBO | 8-NO2 | Inactive |

Data sourced from studies on TIBO derivatives.

While these findings on TIBO derivatives are promising, further research is required to explore the antiviral potential of this compound and its own derivatives against a broader spectrum of viruses.

Antiprotozoal Activities (e.g., Antichagasic, Trichomonacidal)

Protozoal infections, such as Chagas disease caused by Trypanosoma cruzi and trichomoniasis caused by Trichomonas vaginalis, pose significant global health challenges. The current therapeutic options are limited, often associated with toxicity, and face the issue of drug resistance, highlighting the urgent need for new antiprotozoal agents. Derivatives of the indazole scaffold have emerged as a promising area of research in this field.

Antichagasic Activity

Studies have investigated the efficacy of nitroindazole and indazolinone derivatives against T. cruzi. The introduction of a nitro group, particularly at the 5-position of the indazole ring, has been a key strategy, as it is believed to enhance trypanocidal activity through the induction of oxidative stress.

Research on 1,2-disubstituted 5-nitroindazolin-3-ones has identified several compounds with high trypanocidal activity and low toxicity. Specifically, 2-benzyl-1-propyl, 2-benzyl-1-isopropyl, and 2-benzyl-1-butyl derivatives have shown to be promising leads. researchgate.net These findings suggest that the 5-nitroindazolin-3-one system is a novel scaffold for the development of anti-T. cruzi drugs. researchgate.net

The following table presents the in vitro antichagasic activity of selected indazole derivatives.

Table 2: Antichagasic Activity of Indazole Derivatives

| Compound | Substituents | % Growth Inhibition of T. cruzi (at 25 µM) |

|---|---|---|

| Nifurtimox (Reference) | - | - |

| Compound 14 | 1-butylaminopentyl | Medium Activity |

| Compound 16 | - | High Activity (IC50 similar to Nifurtimox) |

| 5-nitro-2-picolyl-indazolin-3-one | 5-nitro, 2-picolyl | Favorable Trypanocidal Activity |

Data compiled from various studies on indazole derivatives.

Trichomonacidal Activity

A variety of 5-nitroindazolin-3-one and 3-alkoxy-5-nitroindazole derivatives have been screened for their in vitro activity against T. vaginalis. bldpharm.com A significant number of these molecules have demonstrated substantial growth inhibition of the parasite. bldpharm.com

Particularly, 3-alkoxy-5-nitroindazole derivatives have shown remarkable activity at low concentrations with a favorable selectivity index, indicating low cytotoxicity against mammalian cells. bldpharm.com Some of these compounds have also been effective against metronidazole-resistant strains of T. vaginalis, suggesting a different mechanism of action and a potential solution to overcome clinical resistance.

Metabolic and Other Therapeutic Applications

Antihyperlipidemic and Hypolipidemic Activities

The management of lipid levels is crucial in preventing cardiovascular diseases. Research into the hypolipidemic potential of indazolone derivatives has shown promising results. Structurally related to phthalimides, which are known for their antihyperlipidemic effects, indazolone analogues have been synthesized and evaluated for their ability to lower serum cholesterol and triglyceride levels.

Structure-activity relationship studies have revealed that while indazolone itself has moderate activity, certain substitutions can significantly enhance its hypolipidemic effects. For instance, N1-carbethoxy substitution leads to a more active compound. The most significant activity has been observed with the substitution of a n-butyl group at the N2 position. Conversely, aromatic substitution with either electron-releasing or -withdrawing groups has been found to diminish the antihyperlipidemic activity. nih.gov

Antidiabetic Properties

Currently, there is limited direct scientific evidence in the available literature regarding the antidiabetic properties of this compound derivatives. While the broader class of nitrogen-containing heterocyclic compounds has been extensively studied for antidiabetic potential, with notable examples including thiazolidinones and dihydropyrimidines, specific research focusing on the tetrahydroindazolone scaffold in the context of diabetes is not prominently reported.

Analgesic and Antihypertensive Effects

Analgesic Effects

Derivatives of the tetrahydroindazole (B12648868) scaffold have been investigated for their analgesic properties. A novel indazolone derivative, 1-(4-Nitrobenzoyl)-4,6-diphenyl-1,2,4,5-tetrahydroindazol-3-one, has demonstrated significant analgesic activity in in-vivo studies. nih.gov This suggests that the indazolone nucleus is a valuable pharmacophore for the development of new pain management therapies. nih.gov

Antihypertensive Effects

While indazole and its analogues have been explored for a wide range of biological activities, including antihypertensive effects, specific research on this compound derivatives for the treatment of hypertension is not extensively documented in the public domain. researchgate.net General reviews on the antihypertensive activity of indazole analogues indicate that the scaffold is of interest in cardiovascular research, but detailed structure-activity relationships for the tetrahydroindazolone core in this therapeutic area are yet to be fully elucidated. nih.gov

Antispermatogenic Agents

There is currently no significant research available in the public domain to suggest that this compound derivatives have been investigated as antispermatogenic agents for male contraception.

TRPV1 Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and is considered a promising target for the development of new analgesics. While direct studies on this compound derivatives as TRPV1 antagonists are limited, research on the broader class of indazole derivatives has shown significant promise.

One notable indazole-based TRPV1 antagonist, ABT-102, has progressed to clinical trials. rsc.org This demonstrates the viability of the indazole core in designing potent and selective TRPV1 inhibitors. rsc.org Further research into N-indazole-4-aryl piperazine (B1678402) carboxamide analogues has provided critical insights into the structure-activity relationship (SAR) for TRPV1 modulation. nih.gov These studies have revealed that the substitution pattern on the indazole ring is a crucial determinant of the compound's function, capable of converting an antagonist into an agonist. nih.gov Specifically, substitutions at the 5- and 6-positions of the indazole ring tend to result in TRPV1 agonism, while modifications at the 4- and 7-positions can lead to mild antagonism or a complete loss of activity. nih.gov Molecular docking and site-directed mutagenesis studies have highlighted the importance of a hydrogen bond interaction between the indazole moiety and the arginine 557 residue (Arg557) in the receptor, which appears to be a key factor in the functional switch between agonism and antagonism. nih.gov

These findings suggest that the this compound scaffold could be a valuable starting point for designing novel TRPV1 modulators. The rich chemistry of the indazole core allows for systematic modifications to explore and optimize interactions with the TRPV1 receptor, potentially leading to the discovery of new therapeutic agents for pain management.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT4, 5-HT3)

Serotonin receptors, a diverse group of G protein-coupled receptors and ligand-gated ion channels, are involved in a wide array of physiological and pathological processes, making them important targets for drug discovery. Indazole derivatives have been identified as effective modulators of various serotonin receptor subtypes.

For instance, certain indazole-containing compounds, such as granisetron, function as potent 5-HT3 receptor antagonists and are used clinically as anti-emetics. nih.gov The structural versatility of the indazole nucleus has also been exploited to develop ligands for other serotonin receptors. Studies have reported on 1H-indazole-3-carboxamide derivatives as selective ligands for the 5-HT4 receptor. researchgate.net

More recently, indazole-ethanamines have been synthesized and characterized as potent agonists for the serotonin 2 (5-HT2) receptor subtypes. acs.org These compounds serve as bioisosteres of indole-based tryptamines, such as 5-MeO-DMT, and demonstrate the potential of the indazole scaffold in mimicking the interactions of endogenous ligands. acs.org Furthermore, hybrid molecules incorporating both indazole and piperazine scaffolds have been developed as multi-target ligands for both dopamine (B1211576) and serotonin receptors, which could have applications in the treatment of complex neuropsychiatric disorders like schizophrenia. nih.gov

The following table summarizes the activity of some indazole derivatives at various serotonin receptors:

Table 1: Serotonin Receptor Modulation by Indazole Derivatives| Compound Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| Indazole-containing compounds (e.g., Granisetron) | 5-HT3 | Antagonist | nih.gov |

| 1H-Indazole-3-carboxamides | 5-HT4 | Ligand | researchgate.net |

| Indazole-ethanamines | 5-HT2 | Agonist | acs.org |

| Indazole-piperazine hybrids | Serotonin & Dopamine Receptors | Multi-target ligand | nih.gov |

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. The indazole scaffold has proven to be a highly effective framework for the development of potent and selective MAO inhibitors, particularly for the MAO-B isoform.

Research has shown that C5- and C6-substituted indazole derivatives can be potent MAO-B inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net For example, a series of indazole- and indole-5-carboxamides have been developed as highly potent, selective, and reversible inhibitors of human MAO-B. nih.govbiomedfrontiers.org One of the most potent derivatives, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, displayed an IC50 value of 0.386 nM for human MAO-B, with over 25,000-fold selectivity against the MAO-A isoform. nih.gov

Further structural modifications, such as the replacement of the carboxamide linker with a methanimine (B1209239) spacer, have also yielded highly potent and selective MAO-B inhibitors. nih.gov The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for the amide group in 1H-indazole-bearing compounds has also resulted in potent and selective MAO-B inhibitors with neuroprotective properties. cnr.it

The table below presents the MAO-B inhibitory activity of selected indazole derivatives:

Table 2: MAO-B Inhibition by Indazole Derivatives| Compound | IC50 (hMAO-B) | Selectivity vs. hMAO-A | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM | >25,000-fold | nih.gov |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 nM | >5,700-fold | nih.gov |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | 1.59 nM | >6,000-fold | nih.gov |

| C5-substituted indazole derivatives | 0.0025–0.024 µM | - | researchgate.net |

| 1,2,4-oxadiazole-indazole hybrid (Compound 20) | 52 nM | >192-fold | cnr.it |

Antioxidant Potential

The search for novel antioxidant compounds is of great interest in combating oxidative stress, which is implicated in numerous diseases. The 4,5,6,7-tetrahydroindazole scaffold has been investigated for its antioxidant properties, with several studies demonstrating its potential in this area.

A study focused on the regioselective synthesis of 4,5,6,7-tetrahydroindazole derivatives reported that some of the synthesized compounds exhibited significant antioxidant activity. eurekaselect.com This suggests that the tetrahydroindazole core can serve as a foundation for developing new antioxidant agents. Another study involving the synthesis of various new indazole derivatives by reacting hydrazine (B178648) hydrates with cyclohexenone derivatives also screened the products for their antioxidant properties. researchgate.net The results indicated that all the synthesized indazole derivatives displayed noticeable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity when compared to standard antioxidants. researchgate.net

While the specific mechanisms are still under investigation, the presence of the nitrogen-containing heterocyclic ring system in these molecules is likely a key contributor to their antioxidant effects. The ability to introduce a wide range of substituents onto the tetrahydroindazolone core provides an opportunity to fine-tune the electronic properties of the molecule and enhance its radical scavenging capabilities.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is profoundly influenced by their structural features. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Impact of Substituent Electronic and Steric Effects

The nature and position of substituents on the indazole ring and the fused cyclohexanone (B45756) ring have a significant impact on the biological activity of these derivatives.

In the context of MAO-B inhibition , the substitution pattern on the indazole ring is critical. For indazole-5-carboxamides, the nature of the substituent on the amide nitrogen plays a key role in determining potency and selectivity. nih.gov For instance, N-(3,4-dichlorophenyl) and N-(3,4-difluorophenyl) substitutions have been shown to yield highly potent and selective MAO-B inhibitors. nih.gov This suggests that electron-withdrawing groups on the phenyl ring are favorable for activity. Methylation at the N1 position of the indazole ring can also influence potency. nih.gov

For TRPV1 modulation , the position of substituents on the indazole core can dramatically alter the compound's function from an antagonist to an agonist. nih.gov This highlights the sensitivity of the biological response to the electronic and steric environment within the receptor's binding pocket.

In the case of serotonin receptor modulation , the introduction of a fluorine atom into a phenyl ring attached to the indazole scaffold has been shown to have a beneficial effect on the affinity for the 5-HT2A receptor, with the position of the fluorine atom (ortho, meta, or para) significantly impacting the activity. nih.gov

Positional Isomerism and Biological Response

Positional isomerism, particularly with respect to the nitrogen atoms in the pyrazole (B372694) ring of the indazole system (N1 vs. N2), is a critical determinant of the biological activity of these compounds.

A study on 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-ones as novel opioid receptor agonists provides a clear example of the importance of the substituent position on the phenyl ring for activity. nih.gov

Furthermore, research on a series of 1-aryl- and 2-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids revealed significant differences in their anti-inflammatory activity. researchgate.net The 1-aryl isomers demonstrated considerably higher activity compared to their 2-aryl counterparts, underscoring the profound impact of the position of the aryl substituent on the indazole nitrogen. researchgate.net

The functional modulation of the TRPV1 receptor also provides a striking example of the influence of positional isomerism. As mentioned earlier, substitutions at the 5- and 6-positions of the indazole ring lead to agonistic activity, whereas modifications at the 4- and 7-positions result in antagonism or inactivity. nih.gov This differential effect based on the substitution position underscores the precise structural requirements for specific biological outcomes.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel and patentable compounds with improved pharmacological profiles. drughunter.comnih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, a tactic that has been instrumental in contemporary drug design. nih.gov This approach can lead to significant changes in a molecule's properties, including its size, shape, electron distribution, and reactivity, which in turn can affect its biological activity and selectivity. nih.gov

While direct examples of scaffold hopping from the this compound core are not extensively detailed in the provided results, the principles of this strategy are broadly applicable. For instance, the isosteric replacement of a thiophene (B33073) ring in a series of thienopyrimidinones with a quinazolinone core was explored to mitigate potential toxicity. nih.gov This highlights a common motivation for scaffold hopping: to replace a structural motif associated with undesirable properties while retaining the desired biological activity.

In the context of this compound derivatives, a medicinal chemist might replace the indazolone core with other bicyclic systems that can present similar pharmacophoric features to the target protein. The goal is to discover new chemical entities with potentially improved absorption, distribution, metabolism, and excretion (ADME) properties, enhanced potency, or a different intellectual property landscape.

Bioisosteric replacement can also be applied to the substituents on the tetrahydroindazolone scaffold. For example, a carboxylic acid group, which might be important for target binding, could be replaced by a tetrazole or an acylsulfonamide to improve cell permeability or metabolic stability. nih.gov The strategic application of bioisosterism allows for the fine-tuning of a molecule's properties during the lead optimization phase. drughunter.com

Role in Drug Discovery and Development

The this compound scaffold and its derivatives play a significant role in modern drug discovery and development, from initial hit identification to the generation of clinical candidates.

Indazolone as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets with high affinity, making it a valuable starting point for the design of new drugs. rsc.orgump.edu.pl While quinazolines and 4-thiazolidinones are well-established examples of privileged scaffolds, the this compound core also demonstrates characteristics of a privileged structure. nih.govump.edu.pl Its presence in a variety of biologically active compounds suggests its versatility in interacting with different protein families.